6-Methoxygramine
Overview
Description
6-Methoxygramine, also known as 3-(Dimethylaminomethyl)-6-methoxyindole, is a chemical compound with the molecular formula C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol
Mechanism of Action
Target of Action
6-Methoxygramine primarily targets the mitochondria, acting as a mitochondrial oxidase inhibitor . This compound binds to an active site that is specific for oxidases, such as monoamine oxidase (MAO) .
Mode of Action
The interaction of this compound with its targets involves binding to the active site of specific oxidases, such as monoamine oxidase (MAO), in the mitochondria . This binding inhibits the activity of these oxidases, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
Given its role as a mitochondrial oxidase inhibitor, it is likely that it affects pathways involving these oxidases . The inhibition of these oxidases can disrupt the normal biochemical processes within the cell, leading to downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role as a mitochondrial oxidase inhibitor . By inhibiting these oxidases, this compound can disrupt normal cellular processes, potentially leading to various effects depending on the specific cell type and the overall physiological context.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methoxygramine can be synthesized through several synthetic routes. One common method involves the reaction of 6-methoxyindole with formaldehyde and dimethylamine under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to ensure completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxygramine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of corresponding oxo-compounds.
Reduction: Reduction reactions typically yield the corresponding amine derivatives.
Substitution: Substitution reactions can result in the formation of various substituted indoles.
Scientific Research Applications
6-Methoxygramine has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research has explored its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
6-Methoxygramine is similar to other indole derivatives, such as tryptamine and serotonin. its unique methoxy and dimethylamino groups contribute to its distinct properties and potential applications. Other similar compounds include:
Tryptamine: A naturally occurring compound with similar indole structure.
Serotonin: A neurotransmitter with a closely related structure.
Dimethyltryptamine (DMT): A psychedelic compound with a similar core structure.
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Properties
IUPAC Name |
1-(6-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-14(2)8-9-7-13-12-6-10(15-3)4-5-11(9)12/h4-7,13H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXIQKFKOYJROW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CC(=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402132 | |
Record name | 6-Methoxygramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62467-65-6 | |
Record name | 6-Methoxygramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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